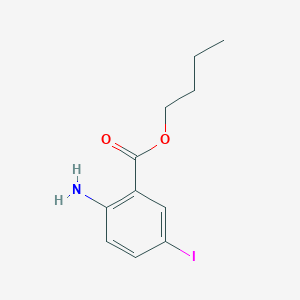

Butyl 2-amino-5-iodobenzoate

Description

Structure

3D Structure

Properties

CAS No. |

1131605-38-3 |

|---|---|

Molecular Formula |

C11H14INO2 |

Molecular Weight |

319.14 g/mol |

IUPAC Name |

butyl 2-amino-5-iodobenzoate |

InChI |

InChI=1S/C11H14INO2/c1-2-3-6-15-11(14)9-7-8(12)4-5-10(9)13/h4-5,7H,2-3,6,13H2,1H3 |

InChI Key |

TZPQYLVXOWYKBF-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C1=C(C=CC(=C1)I)N |

Canonical SMILES |

CCCCOC(=O)C1=C(C=CC(=C1)I)N |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Kinetics in Butyl 2 Amino 5 Iodobenzoate Synthesis and Transformations

Mechanistic Pathways of Aryl Iodination Reactions

The introduction of an iodine atom onto the benzene (B151609) ring of an aminobenzoic acid derivative is a critical step in the synthesis of Butyl 2-amino-5-iodobenzoate. This transformation is typically achieved through electrophilic aromatic substitution. The direct iodination of arenes with molecular iodine (I₂) is a reversible process and generally slow for moderately activated or deactivated rings. youtube.com To overcome this, the reaction is almost always performed in the presence of an oxidizing agent.

The mechanism involves the in-situ generation of a more potent electrophilic iodine species. The oxidant (e.g., nitric acid, hydrogen peroxide, or a hypervalent iodine compound) reacts with I₂ to form an electrophilic iodinating agent, often depicted as the iodine cation (I⁺) or a polarized complex.

Proposed Mechanism for Oxidative Iodination:

Generation of Electrophile: The oxidant reacts with molecular iodine to generate a highly electrophilic iodine species. I₂ + 2 oxidant → 2 I⁺ + byproducts

Electrophilic Attack: The electron-rich aromatic ring, activated by the amino group, attacks the electrophilic iodine species. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The directing effects of the amino (-NH₂) and carboxyl (-COOH) groups guide the iodine to the position ortho to the amino group and meta to the deactivating carboxyl group.

Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the iodinated product.

An alternative pathway for aryl iodination involves the use of arylhydrazines, which proceeds through a free-radical mechanism. In this process, arylhydrazines are oxidized by iodine to form arenediazonium salts, which then undergo single-electron transfer from an iodide anion to yield aryl and iodine radicals. The subsequent combination of these radicals affords the corresponding aryl iodide. acs.org Control experiments have shown that the addition of a radical scavenger significantly diminishes the product yield, supporting the free-radical pathway. acs.org

The choice of iodinating reagent and conditions is critical. Reagents like N-Iodosuccinimide (NIS) can also be used, sometimes in the presence of a strong acid, to iodinate even unreactive arenes. youtube.com The solvent can also play a role in regioselectivity; for instance, with some substrates, using acetonitrile may favor iodination on the aromatic ring, while aqueous ethanol may lead to iodination of an alkyl side chain. mdpi.com

Kinetic Studies of Esterification and Transesterification Processes

The formation of the butyl ester from 2-amino-5-iodobenzoic acid is typically achieved through Fischer-Speier esterification. This is an acid-catalyzed nucleophilic acyl substitution reaction between a carboxylic acid and an alcohol. researchgate.net The reaction is reversible, and its equilibrium position is governed by the concentrations of reactants and products. libretexts.org

The mechanism proceeds as follows:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic. youtube.com

Nucleophilic Attack: A molecule of butanol acts as a nucleophile, attacking the protonated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.

Deprotonation: The protonated ester is deprotonated by a weak base (like water or another molecule of the alcohol) to regenerate the acid catalyst and yield the final ester product. youtube.com

Because the substrate contains a basic amino group, a stoichiometric amount of acid is required, as the amino group will consume the catalyst. researchgate.net

Kinetic studies on the esterification of benzoic acid with 1-butanol, catalyzed by p-toluenesulfonic acid, show that the reaction follows first-order kinetics with respect to the benzoic acid. dnu.dp.ua The rate constants for the forward and reverse reactions, along with activation energies, have been calculated, providing a quantitative understanding of the process.

| Kinetic Parameter | Value |

| Order of reaction (w.r.t. Benzoic Acid) | 1 |

| Activation Energy (Forward Reaction) | 58.40 kJ·mol⁻¹ |

| Activation Energy (Reverse Reaction) | 57.70 kJ·mol⁻¹ |

| Thermal Effect (365.2–389.4 K) | 622 J·mol⁻¹ |

| (Data adapted from studies on benzoic acid esterification with 1-butyl alcohol) dnu.dp.ua |

Furthermore, studies on the hydrolysis of 2-aminobenzoate (B8764639) esters reveal that the ortho-amino group can play a significant role in the reaction mechanism. The rate of hydrolysis is pH-independent over a range from pH 4 to 8, suggesting a mechanism of intramolecular general base catalysis by the neighboring amine group. This results in a 50- to 100-fold rate enhancement compared to the corresponding para-substituted esters, where such intramolecular catalysis is not possible. This suggests that during esterification, the ortho-amino group could similarly influence the reaction rate.

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is another relevant process. It is also typically acid- or base-catalyzed and is an equilibrium reaction. google.com The mechanism is analogous to Fischer esterification, involving protonation of the carbonyl, nucleophilic attack by the new alcohol, formation of a tetrahedral intermediate, and elimination of the original alcohol.

Detailed Mechanism of Oxidative Ring-Opening in Benzoate (B1203000) Formation

While this compound is a stable aromatic compound, under specific and often harsh oxidative conditions, the benzoate ring can undergo cleavage. The mechanism of such a transformation is not a common synthetic route but can be elucidated by examining analogous processes in other aromatic systems.

One model for this process is the oxidative ring-opening of benzothiazole derivatives. scholaris.cascholaris.ca In this reaction, an oxidant such as magnesium monoperoxyphthalate (MMPP) is used. A proposed mechanism involves the following steps: scholaris.ca

Lewis Acid Activation: The oxidant's counter-ion (e.g., magnesium) can act as a Lewis acid, coordinating to a heteroatom (in this case, the nitrogen of the benzoate's amino group), which increases the electrophilicity of the aromatic ring.

Nucleophilic Attack: A nucleophile, such as water, attacks an electrophilic carbon on the ring, initiating the ring-opening process.

Oxidation: The ring-opened intermediate, now more susceptible to oxidation, is further oxidized by the peroxy compound. Kinetic experiments on the benzothiazole system identified a stable intermediate, confirming that ring-opening likely precedes the final oxidation steps. scholaris.ca

A second, biochemically relevant model is the aerobic metabolism of benzoate in certain bacteria. nih.gov This pathway involves a non-oxygenolytic ring cleavage.

Activation: Benzoate is first activated by conversion to Benzoyl-CoA.

Epoxidation: A benzoyl-CoA oxygenase, in conjunction with a reductase, catalyzes the formation of a 2,3-epoxide of the aromatic ring. This formation of a nonaromatic epoxide overcomes the high resonance energy of the substrate. nih.gov

Hydrolytic Ring Opening: An enoyl-CoA hydratase then uses water to hydrolytically open the epoxide ring, which may proceed through a seven-membered oxepin ring tautomer. nih.gov This is followed by further hydrolysis to yield aliphatic products.

By analogy, a plausible chemical mechanism for the oxidative ring-opening of a benzoate derivative would involve initial epoxidation of the aromatic ring by a strong oxidizing agent (like a peracid), followed by acid- or base-catalyzed hydrolytic cleavage of the strained epoxide ring to yield non-aromatic, ring-opened products.

Reaction Mechanisms of Palladium-Catalyzed Coupling Reactions

The iodine substituent on this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. These reactions, including the Heck, Suzuki, Stille, and Sonogashira couplings, generally proceed through a common catalytic cycle. libretexts.orgyoutube.com

General Catalytic Cycle:

Oxidative Addition: The aryl iodide (Ar-I) reacts with a low-valent palladium(0) complex. The palladium atom inserts itself into the carbon-iodine bond, forming a square planar palladium(II) intermediate (Ar-Pd-I). This step is typically the rate-determining step for less reactive aryl halides like chlorides, but is generally fast for aryl iodides. researchgate.net

Transmetalation (for Suzuki, Stille, etc.) or Migratory Insertion (for Heck):

Transmetalation: An organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the palladium center, displacing the halide and forming an Ar-Pd-R' complex.

Migratory Insertion: In the Heck reaction, an alkene coordinates to the palladium(II) complex, followed by the insertion of the alkene into the palladium-aryl bond. rsc.org

Reductive Elimination: The two organic groups on the palladium center (Ar and R') couple and are eliminated from the metal, forming the new C-C bond in the product (Ar-R'). This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

A study using 2-iodobenzoic acid as a substrate provided deeper insight into the role of the ortho-substituent. nih.gov Density functional theory calculations revealed an operative Pd(II)/Pd(IV)/Pd(II) redox cycle, where the ortho-carboxylate group was found to be crucial in facilitating the C-C bond-forming reductive elimination from the Pd(IV) intermediate, rather than assisting in the initial oxidative addition step. nih.govresearchgate.net This suggests that the aminobenzoate moiety in this compound likely plays an active role in the catalytic cycle beyond simply being attached to the reacting aryl iodide.

Mechanistic Investigations of Hypervalent Iodine Reagents as Group Transfer Agents

Hypervalent iodine compounds, typically in the +3 oxidation state (λ³-iodanes), are powerful reagents used for transferring atoms or functional groups. nih.gov Their reactivity is driven by the thermodynamic favorability of reducing the iodine(III) center to a stable aryl iodide (iodine(I)). nih.gov The reactions are often discussed using terminology analogous to transition metal chemistry, such as ligand exchange and reductive elimination. acs.org

These reagents can be used for various transformations, including aminations, halogenations, and arylations. nih.govacs.org For instance, diaryliodonium salts can act as electrophilic arylating agents. The mechanism of these group transfer reactions can vary. In some cases, a direct nucleophilic substitution pathway on the iodine atom is proposed. nih.gov In others, particularly when catalyzed by transition metals like copper, the mechanism involves a redox cycle. A proposed mechanism for copper-catalyzed arylation starts with the oxidative addition of the diaryliodonium salt to a Cu(I) species, forming a Cu(III) intermediate. Following coordination of the substrate, reductive elimination yields the arylated product and regenerates the Cu(I) catalyst. nih.gov

The unique reactivity of hypervalent iodine reagents allows for transformations that are often difficult to achieve with other methods. researchgate.net They can serve as both an oxidant and a Lewis acid, and their application in organocatalysis is a growing field, offering metal-free pathways for C-N and C-C bond formation. researchgate.net

Influence of Catalyst Structure and Reaction Conditions on Pathway Selectivity

In palladium-catalyzed reactions, the structure of the catalyst, particularly the ligands coordinated to the palladium center, has a profound impact on reactivity, stability, and selectivity. For aryl halides, bulky and electron-rich ligands are often required to promote the key steps of the catalytic cycle. mdpi.comresearchgate.net

Ligand Effects:

Electron-rich ligands (e.g., tri-tert-butylphosphine or N-heterocyclic carbenes) increase the electron density on the palladium center. This facilitates the oxidative addition step and can promote the final reductive elimination. nih.gov

Steric bulk on the ligands can promote the formation of low-coordinate, highly reactive monoligated Pd(0) species. It also provides steric protection that can influence selectivity and prevent catalyst decomposition. nih.gov

The choice of ligand can dramatically alter the outcome of a reaction. For example, in the cross-coupling of dihalogenated heteroarenes, changing the ligand from a standard one to a sterically hindered one can completely switch the site of reactivity from one halide position to the other. nih.gov

| Ligand Type | Typical Application/Effect | Example |

| Bulky, Electron-Rich Phosphines | General cross-coupling of aryl chlorides/bromides; promotes oxidative addition. | P(tBu)₃ |

| N-Heterocyclic Carbenes (NHCs) | Highly active for Suzuki and Buchwald-Hartwig aminations, even with sterically hindered substrates. | IPr |

| Bidentate Phosphines | Can influence stereoselectivity in asymmetric Heck reactions. | (R)-BINAP |

| (Table summarizing the influence of different ligand types on Pd-catalyzed reactions) researchgate.netnih.govlibretexts.org |

Reaction Conditions:

Solvent: The choice of solvent can be critical. In some Pd-catalyzed reactions, polar aprotic solvents like DMA or MeCN are effective. The solvent can influence catalyst speciation and, consequently, selectivity. nih.gov

Base: The base used in cross-coupling reactions (e.g., K₂CO₃, KOtBu) plays a crucial role, often participating in the transmetalation step (in Suzuki reactions) or regenerating the Pd(0) catalyst (in Heck reactions). rsc.org

Temperature: Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or undesired side reactions. mdpi.com

By carefully selecting the palladium precursor, ligand, solvent, and base, chemists can control the reaction pathway, maximize the yield of the desired product, and achieve high levels of chemo-, regio-, and stereoselectivity.

Advanced Spectroscopic Characterization and Structural Analysis of Butyl 2 Amino 5 Iodobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides intricate details about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Butyl 2-amino-5-iodobenzoate, a combination of one-dimensional and two-dimensional NMR experiments facilitates a complete and unambiguous assignment of its proton and carbon skeletons.

The ¹H NMR spectrum of this compound provides critical information regarding the number of distinct proton environments, their relative ratios, and their neighboring protons through spin-spin coupling. The spectrum is characterized by signals in both the aromatic and aliphatic regions, consistent with its molecular structure.

The aromatic region is anticipated to display three distinct signals corresponding to the protons on the substituted benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the amino (-NH₂), iodo (-I), and butyl ester (-COOBu) groups. The amino group, being an electron-donating group, typically shields the ortho and para protons, causing them to resonate at a higher field (lower ppm). Conversely, the ester group and the iodine atom are electron-withdrawing, which deshields the aromatic protons, shifting their signals to a lower field (higher ppm).

The expected splitting pattern for the aromatic protons is a doublet for the proton at the 6-position, a doublet of doublets for the proton at the 4-position, and a doublet for the proton at the 3-position. The coupling constants (J-values) are indicative of the spatial relationship between the coupled protons. A typical ortho-coupling (³JHH) is in the range of 7-9 Hz, while a meta-coupling (⁴JHH) is smaller, around 2-3 Hz.

The aliphatic region of the spectrum corresponds to the butyl chain of the ester group. This will present as four distinct signals: a triplet for the terminal methyl (-CH₃) group, a sextet for the adjacent methylene (B1212753) (-CH₂-) group, a quintet for the next methylene (-CH₂-) group, and a triplet for the methylene group attached to the ester oxygen (-OCH₂-). The integration of these signals will be in a 3:2:2:2 ratio, respectively.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.8 | d | ~2.0 | Ar-H6 |

| ~7.5 | dd | ~8.5, 2.0 | Ar-H4 |

| ~6.6 | d | ~8.5 | Ar-H3 |

| ~5.5 | br s | - | -NH₂ |

| ~4.2 | t | ~6.7 | -OCH₂- |

| ~1.7 | quint | ~7.0 | -OCH₂CH₂- |

| ~1.4 | sext | ~7.5 | -CH₂CH₃ |

| ~0.9 | t | ~7.4 | -CH₃ |

Note: Predicted values are based on typical chemical shifts and coupling constants for analogous structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For this compound, a total of 10 distinct carbon signals are expected, corresponding to the four carbons of the butyl chain and the six carbons of the substituted benzene ring.

The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of each carbon atom. The carbonyl carbon of the ester group is expected to resonate at the lowest field (highest ppm value), typically in the range of 165-175 ppm. The aromatic carbons will appear in the approximate range of 110-150 ppm. The carbon bearing the iodine atom (C-5) will be significantly shielded due to the "heavy atom effect," resulting in a signal at a much higher field than might otherwise be expected for an aromatic carbon. The carbon attached to the amino group (C-2) will also be shielded, while the carbon attached to the ester group (C-1) will be deshielded.

The aliphatic carbons of the butyl chain will resonate at the highest field (lowest ppm values), with the terminal methyl carbon appearing at the highest field.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~167.0 | C=O |

| ~150.0 | C-2 |

| ~140.0 | C-4 |

| ~138.0 | C-6 |

| ~120.0 | C-1 |

| ~115.0 | C-3 |

| ~85.0 | C-5 |

| ~65.0 | -OCH₂- |

| ~30.5 | -OCH₂CH₂- |

| ~19.0 | -CH₂CH₃ |

| ~13.5 | -CH₃ |

Note: Predicted values are based on typical chemical shifts for analogous structures. Actual experimental values may vary.

While 1D NMR provides fundamental structural information, 2D NMR techniques are invaluable for confirming connectivity and making unambiguous assignments, especially in complex molecules.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that shows correlations between coupled protons. In the COSY spectrum of this compound, cross-peaks would be observed between the aromatic protons at H-3 and H-4, and between H-4 and H-6, confirming their ortho and meta relationships. In the aliphatic region, cross-peaks would connect the adjacent methylene and methyl protons of the butyl chain (-OCH₂- to -CH₂-, -CH₂- to -CH₂CH₃, and -CH₂CH₃ to -CH₃).

HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation experiment that identifies direct one-bond correlations between protons and the carbons to which they are attached. The HSQC spectrum would show cross-peaks connecting each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, allowing for the definitive assignment of all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): A heteronuclear correlation experiment that reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, the proton at H-6 would show a correlation to the carbonyl carbon (C=O), confirming the connectivity of the ester group to the aromatic ring. The protons of the -OCH₂- group would also show a correlation to the carbonyl carbon.

Quantitative NMR (qNMR) is a powerful analytical method for determining the purity of a substance or the yield of a reaction without the need for a calibration curve, as the signal intensity is directly proportional to the number of nuclei. In the context of this compound, ¹H qNMR could be employed to accurately determine its purity.

The method involves dissolving a precisely weighed amount of the sample and a certified internal standard of known purity in a suitable deuterated solvent. By comparing the integral of a well-resolved signal from the analyte (e.g., the doublet corresponding to the aromatic proton at the 6-position) with the integral of a known signal from the internal standard, the absolute quantity and thus the purity of this compound can be calculated with high precision and accuracy.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.

N-H Stretching: The amino group (-NH₂) will exhibit two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes.

C-H Stretching: The spectrum will show absorptions for both aromatic and aliphatic C-H stretching. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl group will be observed just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl (C=O) group will be prominent in the region of 1700-1730 cm⁻¹.

C=C Stretching: Aromatic C=C stretching vibrations will give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the ester group will produce a strong absorption band in the 1100-1300 cm⁻¹ range.

C-N Stretching: The stretching vibration of the aromatic C-N bond is expected in the 1250-1350 cm⁻¹ region.

C-I Stretching: The C-I stretching vibration typically occurs in the far-infrared region, around 500-600 cm⁻¹, and may be difficult to observe on a standard mid-IR spectrometer.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3350 | Medium | N-H stretch (asymmetric & symmetric) |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretch |

| 2960 - 2850 | Medium-Strong | Aliphatic C-H stretch |

| 1715 | Strong | C=O stretch (ester) |

| 1600 - 1450 | Medium-Weak | Aromatic C=C stretch |

| 1300 - 1250 | Strong | Aromatic C-N stretch |

| 1250 - 1100 | Strong | Ester C-O stretch |

Note: Predicted values are based on typical FT-IR correlation tables. Actual experimental values may vary.

Raman Spectroscopy

Raman spectroscopy provides valuable information about the vibrational modes of a molecule, offering a fingerprint for its structural identification. The Raman spectrum of this compound is characterized by vibrations originating from the substituted benzene ring, the amino group, the ester functionality, and the carbon-iodine bond.

Key vibrational modes are predicted based on data from structurally related compounds such as 2-aminobenzoic acid, p-iodoaniline, and various benzoate (B1203000) esters. nih.govresearchgate.netijtsrd.comresearchgate.net The carbon-iodine (C-I) stretching vibration is a particularly notable feature, typically appearing as a strong band in the lower wavenumber region of the spectrum. utoronto.cauci.edu Aromatic C-H stretching and ring breathing modes confirm the presence of the benzene ring, while characteristic bands for the C=O of the ester and the N-H bending of the primary amine provide further structural confirmation. The vibrations of the butyl chain, such as C-H stretching and bending, are also expected. researchgate.net

Table 1: Predicted Raman Spectral Data for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3450 - 3300 | Medium | N-H asymmetric & symmetric stretching |

| 3100 - 3000 | Medium-Strong | Aromatic C-H stretching |

| 2980 - 2850 | Strong | Aliphatic C-H stretching (butyl group) |

| 1700 - 1670 | Medium | C=O stretching (ester) |

| 1620 - 1580 | Strong | Aromatic C=C stretching & N-H scissoring |

| 1470 - 1440 | Medium | CH₂ bending (butyl group) |

| 1300 - 1250 | Strong | C-O stretching (ester) |

| 1180 - 1150 | Medium | Aromatic C-H in-plane bending |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), enabling the determination of the elemental composition and unambiguous confirmation of the molecular formula. For this compound (C₁₁H₁₄INO₂), the exact mass of the molecular ion ([M]⁺•) can be calculated with high precision. This technique is essential for distinguishing between compounds with the same nominal mass but different elemental formulas.

The expected fragmentation of this compound under electron ionization would involve characteristic losses of the butyl ester group. Key fragmentation pathways include the loss of the butoxy radical (•OCH₂CH₂CH₂CH₃) or a butene molecule (CH₂=CHCH₂CH₃) via McLafferty rearrangement, followed by subsequent fragmentation of the aromatic ring structure.

Table 2: HRMS Data for this compound

| Ion Formula | Species | Calculated Exact Mass (m/z) |

|---|---|---|

| C₁₁H₁₄INO₂ | [M]⁺• | 319.0069 |

| C₁₁H₁₅INO₂ | [M+H]⁺ | 320.0142 |

| C₇H₆INO₂ | [M-C₄H₈]⁺• | 262.9443 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for assessing the purity of pharmaceutical compounds and intermediates. uccore.orgresearchgate.netnih.gov The method combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. bioxpedia.comchromatographyonline.com

For this compound, a reversed-phase HPLC method, typically using a C18 column, would be employed. A gradient elution with a mobile phase consisting of water and acetonitrile, often with a small amount of formic acid to improve ionization, allows for the separation of the main compound from any impurities, starting materials, or by-products. nih.gov The eluent is introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source. The mass spectrometer serves as a detector, confirming the identity of the main peak by its mass-to-charge ratio (m/z 320.0142 for [M+H]⁺). Purity is determined by calculating the relative peak area of the target compound compared to the total area of all detected peaks in the chromatogram. fishersci.comrroij.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analogs

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to the low volatility and polar nature of the primary amino (-NH₂) group. thermofisher.comnih.gov To overcome this, chemical derivatization is employed to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.comresearchgate.net

A common derivatization technique is silylation, where the active hydrogen of the amino group is replaced by a nonpolar trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. thermofisher.comyoutube.commdpi.com The reaction converts the -NH₂ group to an -N(TMS)₂ or -NH(TMS) group, significantly increasing the compound's volatility.

The resulting silylated analog can be readily analyzed by GC-MS. The mass spectrum of the derivative will exhibit a molecular ion peak corresponding to the increased mass (e.g., M+72 for a single TMS group) and a distinct fragmentation pattern that can be used for structural confirmation and quantification. sigmaaldrich.com

Table 3: Mass Changes upon Derivatization for GC-MS Analysis

| Derivatization Reaction | Reagent | Functional Group Targeted | Mass Change (amu) | Resulting Derivative |

|---|

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing insights into its electronic transitions. The UV-Vis spectrum of this compound is dominated by the chromophore of the substituted benzene ring.

The spectrum is expected to show characteristic absorption bands corresponding to π → π* electronic transitions within the aromatic system. researchgate.net The presence of the electron-donating amino group and the electron-withdrawing ester group, along with the heavy iodine atom, influences the position and intensity of these absorption maxima (λ_max). Based on data for similar compounds like anthranilic acid and its esters, strong absorption bands are anticipated. nih.govtci-thaijo.orgresearchgate.netnih.govresearchgate.net The solvent used for analysis can also cause shifts in the absorption peaks.

Table 4: Expected UV-Vis Absorption Data for this compound in Methanol (B129727)

| Predicted λ_max (nm) | Molar Absorptivity (ε) | Electronic Transition |

|---|---|---|

| ~250 | High | π → π* |

X-ray Crystallography for Single-Crystal Structure Determination

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method provides detailed three-dimensional information about the molecular structure, including bond lengths, bond angles, and intermolecular interactions. However, a comprehensive search of publicly available crystallographic databases and the scientific literature did not yield any specific single-crystal X-ray diffraction data for this compound.

The process of X-ray crystallography involves growing a high-quality single crystal of the compound of interest. This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously recorded as the crystal is rotated.

This raw diffraction data is then processed to determine the unit cell parameters—the dimensions and angles of the basic repeating unit of the crystal lattice—and the space group, which describes the symmetry of the crystal. Subsequently, the phases of the diffracted X-rays are determined, often using computational methods, to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be deduced and a detailed molecular model can be built and refined.

To provide a complete structural analysis of this compound, experimental determination of its crystal structure via SCXRD would be necessary. Such an investigation would yield precise data tables for bond lengths, bond angles, and torsion angles, as well as a detailed understanding of its solid-state conformation and packing arrangement. Without experimental data, any discussion of its specific crystallographic parameters remains speculative.

Computational Chemistry and Theoretical Modeling Studies of Butyl 2 Amino 5 Iodobenzoate

Density Functional Theory (DFT) Applications for Electronic and Vibrational Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic and vibrational properties of molecules.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For a flexible molecule like Butyl 2-amino-5-iodobenzoate, which contains a rotatable butyl group, conformational analysis is crucial. This involves exploring the potential energy surface of the molecule to identify various stable conformers and determine their relative energies. Studies on similar substituted anilines have demonstrated the utility of DFT methods in accurately predicting molecular structures. The optimized geometry provides the foundation for all subsequent property calculations.

Table 1: Illustrative Optimized Geometric Parameters for a Substituted Aminobenzoate Core (Note: Data for the specific target compound is not available in the cited literature. This table provides representative values for a similar molecular framework.)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-N (amino) | ~1.39 Å |

| Bond Length | C=O (carbonyl) | ~1.23 Å |

| Bond Length | C-I (iodo) | ~2.10 Å |

| Bond Angle | N-C-C (ring) | ~121° |

| Dihedral Angle | C-C-O-C (ester) | ~180° (for planar conformer) |

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is vital for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability. For this compound, the HOMO is expected to be localized primarily on the aminobenzoate ring, particularly the amino group and the aromatic system, while the LUMO may be distributed over the carbonyl group and the benzene (B151609) ring. This distribution dictates the molecule's behavior in chemical reactions. Computational studies on related quinoline (B57606) derivatives have successfully used FMO analysis to gain a deeper understanding of reactivity and chemical stability.

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific spectral peaks to the motions of particular functional groups within this compound. For example, the characteristic stretching frequencies for the N-H bonds of the amino group, the C=O of the ester, and the C-I bond can be precisely calculated. These theoretical predictions are invaluable for interpreting experimental spectroscopic data. DFT has been shown to be effective in studying the vibrational spectra of halosubstituted anilines.

DFT calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. This allows for a direct comparison with experimental data, aiding in the structural elucidation and assignment of signals for this compound.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: Data for the specific target compound is not available. This table shows typical contact contributions for a related organic molecule.)

| Contact Type | Percentage Contribution (%) |

| H···H | 45 - 55% |

| O···H / H···O | 15 - 25% |

| C···H / H···C | 10 - 20% |

| I···H / H···I | 5 - 10% |

| Other | < 5% |

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing detailed insights into reaction pathways and the energetics of transition states. For this compound, while specific computational studies on its reaction pathways are not extensively documented in the literature, we can extrapolate from theoretical studies on analogous iodoaromatic compounds to understand its likely reactivity. Density Functional Theory (DFT) is a prominent computational method employed for such investigations, offering a good balance between accuracy and computational cost.

A significant area of interest for iodoaromatic compounds like this compound is their participation in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. Computational studies on the mechanisms of reactions such as the Suzuki, Heck, and Sonogashira couplings involving aryl iodides have provided a detailed picture of the catalytic cycle. researchgate.net

The generally accepted mechanism for these reactions involves a series of steps: oxidative addition, transmetalation (or related steps), and reductive elimination. DFT calculations can be used to model each of these elementary steps for a substrate like this compound.

Oxidative Addition: The catalytic cycle typically initiates with the oxidative addition of the aryl iodide to a low-valent palladium complex, often Pd(0). Computational models can determine the structure of the transition state for this step and calculate its activation energy. For iodobenzene, a model compound, the oxidative addition to a Pd(0) catalyst is computationally shown to be a crucial step. researchgate.net

Transmetalation/Carbopalladation: Following oxidative addition, the resulting Pd(II) intermediate undergoes a reaction with a coupling partner. In a Suzuki coupling, this would be a boronic acid (transmetalation), while in a Heck coupling, it would be an alkene (carbopalladation). Quantum chemical calculations can elucidate the energetics of these pathways and the structures of the associated intermediates and transition states.

Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex to form the desired product and regenerate the Pd(0) catalyst. Computational studies can predict the feasibility of this step and the energy barrier associated with it.

The presence of the amino and butyl ester groups on the aromatic ring of this compound can influence the energetics of these steps through electronic and steric effects. The electron-donating nature of the amino group can affect the electron density at the carbon-iodine bond, potentially influencing the rate of oxidative addition. DFT studies on substituted anilines have shown that the nature of substituents significantly impacts their reactivity.

A hypothetical reaction pathway for a palladium-catalyzed process involving this compound could be computationally modeled to generate an energy profile. This profile would map the relative energies of reactants, intermediates, transition states, and products throughout the reaction.

Below is an illustrative data table summarizing typical calculated activation energies for the key steps in a palladium-catalyzed cross-coupling reaction of an iodoaromatic compound, which would be analogous to the expected values for this compound.

| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | [Ar-Pd(II)-I]‡ | 10 - 15 |

| Transmetalation | [Ar-Pd(II)-R]‡ | 15 - 25 |

| Reductive Elimination | [Ar-R-Pd(0)]‡ | 5 - 10 |

Note: These values are representative and can vary depending on the specific reactants, catalyst, and computational method used.

Quantum Chemical Studies on Non-Covalent Interactions and Hydrogen Bonding

Quantum chemical calculations are indispensable for the detailed study of non-covalent interactions and hydrogen bonding, which play a crucial role in determining the three-dimensional structure, crystal packing, and physicochemical properties of molecules. For this compound, several types of non-covalent interactions can be computationally investigated.

Intramolecular Hydrogen Bonding: A key feature of the this compound structure is the potential for intramolecular hydrogen bonding between the hydrogen atoms of the amino group (-NH2) and the carbonyl oxygen of the butyl ester group (-COOBu). Quantum chemical methods, such as DFT, can be used to optimize the geometry of the molecule and determine if such a hydrogen bond exists. The strength of this interaction can be quantified by calculating the interaction energy, often corrected for basis set superposition error (BSSE). The Quantum Theory of Atoms in Molecules (QTAIM) can also be employed to analyze the electron density topology and identify bond critical points characteristic of hydrogen bonds. rsc.org

Intermolecular Interactions: In the solid state or in solution, this compound molecules can interact with each other through various non-covalent forces:

Hydrogen Bonding: Intermolecular hydrogen bonds can form between the amino group of one molecule and the ester carbonyl or the iodine atom of another.

Halogen Bonding: The iodine atom in this compound can act as a halogen bond donor, interacting with electron-rich atoms (like the oxygen of the ester group or the nitrogen of the amino group) of a neighboring molecule.

Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion contributions, providing a detailed understanding of the nature of these non-covalent interactions. youtube.com

The table below provides illustrative data on the typical strengths of various non-covalent interactions that could be present in systems involving this compound, as determined by quantum chemical calculations on analogous molecular systems.

| Type of Interaction | Interacting Moieties | Typical Calculated Interaction Energy (kcal/mol) |

| Intramolecular H-bond | -NH...O=C- | 2 - 5 |

| Intermolecular H-bond | -NH...O=C- | 3 - 7 |

| Halogen Bond | -I...O=C- | 1 - 4 |

| π-π Stacking | Aromatic ring...Aromatic ring | 1 - 3 |

Note: These are typical energy ranges and the actual values for this compound would require specific calculations.

These computational studies provide a molecular-level understanding of the forces that govern the structure and reactivity of this compound, which is essential for its potential applications in materials science and medicinal chemistry.

Derivatization Strategies and Functional Group Transformations for Butyl 2 Amino 5 Iodobenzoate

Modification of the Amino Group

The presence of a primary aromatic amino group (-NH₂) on the benzene (B151609) ring provides a versatile handle for numerous chemical modifications. These transformations can alter the molecule's electronic properties, solubility, and potential for forming more complex structures.

Acylation Reactions (e.g., N-acylation)

N-acylation is a common strategy to convert the primary amino group into an amide. This transformation is typically achieved by reacting the parent compound with acylating agents like acid chlorides or anhydrides. For instance, the acylation of the related compound, 2-amino-5-iodobenzoic acid, is readily accomplished using acetic anhydride (B1165640) or acetyl chloride to produce N-acetyl-2-amino-5-iodobenzoic acid. smolecule.com This type of reaction is generally conducted under acidic conditions, which may utilize a catalyst such as sulfuric acid. smolecule.com

More sophisticated methods for amide bond formation involve the use of coupling agents. A general procedure for such a synthesis includes reacting a carboxylic acid with the amino compound in the presence of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI∙HCl). nih.gov This approach is widely used for creating N-acylated derivatives of various amino-containing heterocyclic compounds. nih.gov

Table 1: Examples of Acylation Reactions on Related Aminobenzoic Acid Structures Data synthesized from literature examples on analogous compounds.

| Acylating Agent | Product Type | Reaction Conditions | Reference |

|---|---|---|---|

| Acetic Anhydride | N-acetyl derivative | Acidic catalyst, heat | smolecule.com |

| Acetyl Chloride | N-acetyl derivative | Dropwise addition, stirring | smolecule.com |

Alkylation and Arylation Strategies

The amino group of Butyl 2-amino-5-iodobenzoate can also undergo N-alkylation or N-arylation to form secondary or tertiary amines. These reactions introduce alkyl or aryl substituents onto the nitrogen atom, further modifying the compound's steric and electronic profile. For example, studies on the related 2-aminobenzothiazoles have demonstrated that N-alkylation can be achieved using various alkylating agents. nih.gov The reaction of 2-amino-1,3-benzothiazole with α-iodoketones, for instance, proceeds via N-alkylation of the endocyclic nitrogen atom, showcasing a pathway for introducing alkyl groups onto a nitrogen within a similar chemical environment. nih.gov

Formation of Schiff Bases and Heterocyclic Condensations

The primary amino group readily participates in condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. guilan.ac.irnih.gov This reaction involves the nucleophilic attack of the amino nitrogen on the carbonyl carbon, followed by dehydration. The formation of a Schiff base is often confirmed by spectroscopic methods, such as the disappearance of IR bands corresponding to the amino and carbonyl groups of the starting materials. medmedchem.com

The synthesis typically involves refluxing the amino compound with an appropriate aldehyde or ketone in a suitable solvent, sometimes with an acid catalyst like glacial acetic acid. guilan.ac.ir These Schiff bases can serve as versatile intermediates for the synthesis of more complex heterocyclic compounds through subsequent cyclization reactions. guilan.ac.ir

Table 2: General Conditions for Schiff Base Formation Based on procedures for analogous 2-amino aromatic compounds.

| Reactant | Catalyst | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Aromatic Aldehyde | Glacial Acetic Acid | Ethanol | Reflux | Schiff Base (Imine) | guilan.ac.ir |

Modification of the Ester Group

The butyl ester functional group is another key site for derivatization, primarily through reactions that cleave the ester bond. These transformations are fundamental for converting the ester into other functional groups, most notably a carboxylic acid or a different ester.

Hydrolysis to Carboxylic Acid

The butyl ester of 2-amino-5-iodobenzoate can be hydrolyzed to its corresponding carboxylic acid, 2-amino-5-iodobenzoic acid. vulcanchem.com This reaction is typically carried out under basic conditions, a process known as saponification. vulcanchem.com

The hydrolysis of 2-aminobenzoate (B8764639) esters is of particular mechanistic interest. Studies have shown that the neighboring amino group plays a crucial role in the reaction, acting as an intramolecular general base catalyst. iitd.ac.innih.govresearchgate.net This intramolecular assistance leads to a significant rate enhancement, making these esters 50-100 times more reactive towards hydrolysis compared to their para-substituted analogs or simple benzoate (B1203000) esters under pH-independent conditions. iitd.ac.innih.gov The reaction rate for the hydrolysis of 2-aminobenzoate esters remains independent of pH over a wide range (from pH 4 to 8). iitd.ac.innih.gov This contrasts with typical ester hydrolysis, which is highly dependent on the concentration of hydroxide (B78521) ions.

Table 3: Comparative Reactivity in Ester Hydrolysis Data based on studies of various benzoate esters.

| Ester Type | Hydrolysis Rate Enhancement | Mechanism | Reference |

|---|---|---|---|

| 2-Aminobenzoate Esters | 50-100 fold | Intramolecular general base catalysis | iitd.ac.innih.gov |

| 4-Aminobenzoate Esters | Baseline | Standard BAC2 mechanism | iitd.ac.in |

Transesterification with Different Alcohols

Transesterification is a process where the butyl group of the ester is exchanged with a different alcohol moiety. This reaction provides a direct route to synthesize other esters of 2-amino-5-iodobenzoic acid without proceeding through the carboxylic acid intermediate. For this compound, transesterification with higher alcohols, such as benzyl (B1604629) alcohol, can be employed to alter properties like lipophilicity. vulcanchem.com

The reaction is typically catalyzed by either an acid or a base. asianpubs.org While a classic method, it can be challenging for aromatic esters due to the conjugative effect between the benzene ring and the ester group. ingentaconnect.com Modern methods have been developed to facilitate this transformation, utilizing catalysts such as phosphotungstic acid or alkali metal species like potassium carbonate. ingentaconnect.comrsc.org Another efficient method involves the use of sodium bis(ethylenedioxy)borate as a mild catalyst, often in conjunction with microwave irradiation or ultrasonication to accelerate the reaction. asianpubs.org

Amidation Reactions to Form Primary, Secondary, or Tertiary Amides

The transformation of the ester group in this compound into an amide functionality represents a significant synthetic modification. This can be achieved through aminolysis, a reaction where the ester reacts with ammonia, a primary amine, or a secondary amine to yield a primary, secondary, or tertiary amide, respectively. The general mechanism proceeds via a nucleophilic addition-elimination pathway at the carbonyl carbon of the ester.

While direct aminolysis of esters can be challenging due to the relatively poor leaving group nature of the alkoxy group (⁻O-Bu), the reaction can be facilitated under certain conditions. Base-promoted direct amidation is a common strategy. Strong bases such as n-butyllithium (n-BuLi) can be employed to deprotonate the amine, increasing its nucleophilicity and driving the reaction forward. rsc.org Alternatively, Lewis acid catalysts can be used to activate the ester carbonyl group towards nucleophilic attack. For instance, indium triiodide has been shown to catalyze the conversion of carboxylic esters to secondary amides. tandfonline.com

The reaction conditions, including the choice of base or catalyst, solvent, and temperature, are crucial for achieving high yields and minimizing side reactions. For this compound, the presence of the amino group on the aromatic ring may influence the reactivity of the ester and needs to be considered when selecting the reaction conditions.

| Amine | Product Type | Potential Conditions | Reference |

|---|---|---|---|

| Ammonia | Primary Amide | High pressure, elevated temperature | chemistrysteps.com |

| Primary Amine (e.g., Benzylamine) | Secondary Amide | In(I)₃ (cat.), 110-120°C | tandfonline.com |

| Secondary Amine (e.g., Diethylamine) | Tertiary Amide | n-BuLi, THF, room temperature | rsc.org |

Functionalization at the Aromatic Ring (Iodine Position)

The iodine atom on the aromatic ring of this compound serves as a versatile handle for introducing a wide range of substituents through various transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Stille, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of the carbon-iodine bond. The high reactivity of aryl iodides makes this compound an excellent substrate for these transformations.

The Suzuki-Miyaura coupling reaction involves the coupling of the aryl iodide with an organoboron reagent, typically an arylboronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.net This reaction is widely used due to the stability and low toxicity of the boronic acid reagents. The choice of catalyst, ligands, base, and solvent system is critical for achieving high yields, especially when dealing with functionalized substrates. nih.govresearchgate.net

The Stille reaction utilizes an organotin reagent (organostannane) as the coupling partner with the aryl iodide. wikipedia.org A key advantage of the Stille coupling is the tolerance of a wide variety of functional groups on both coupling partners. orgsyn.orglibretexts.org However, the toxicity of organotin compounds is a significant drawback. youtube.com

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. wikipedia.org This reaction is typically cocatalyzed by palladium and copper salts and requires a base, often an amine, which can also serve as the solvent. organic-chemistry.orglibretexts.org Palladium-only, copper-free Sonogashira couplings have also been developed. The reaction is instrumental in the synthesis of arylalkynes.

| Reaction | Coupling Partner | Typical Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(0) catalyst (e.g., Pd/C), Base (e.g., K₂CO₃), aq. DME | Biaryl compound | organic-chemistry.org |

| Stille | Organostannane (e.g., R-SnBu₃) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Substituted arene | wikipedia.org |

| Sonogashira | Terminal alkyne | Pd(0) catalyst, Cu(I) cocatalyst, Amine base | Arylalkyne | wikipedia.org |

Oxidative Additions and Reductive Eliminations

Oxidative addition and reductive elimination are two fundamental steps in the catalytic cycles of many palladium-catalyzed cross-coupling reactions, including the Suzuki, Stille, and Sonogashira couplings. uvic.ca

Oxidative addition is the initial step where the palladium(0) catalyst inserts into the carbon-iodine bond of this compound. This process increases the oxidation state of palladium from 0 to +2 and its coordination number. The reactivity of aryl halides in oxidative addition follows the order I > Br > Cl > F, making aryl iodides like this compound highly reactive substrates. uvic.ca The choice of ligands on the palladium catalyst can significantly influence the rate and efficiency of this step.

Reductive elimination is the final, product-forming step of the catalytic cycle. In this step, the two organic groups coupled to the palladium(II) center are eliminated to form the new carbon-carbon bond, and the palladium catalyst is regenerated in its active Pd(0) state. The rate of reductive elimination can be influenced by the electronic and steric properties of the ligands on the palladium center and the nature of the organic groups being coupled. acs.orgberkeley.eduresearchgate.net For instance, reductive elimination from arylpalladium(II) halide complexes is thermodynamically less favorable for iodides compared to chlorides, but kinetically, the electronic properties of the halide play a crucial role. acs.orgberkeley.eduresearchgate.net

Strategies for Enhancing Analytical Performance via Derivatization

Chemical derivatization is a powerful strategy to improve the analytical performance of a compound for techniques like gas chromatography-mass spectrometry (GC-MS). This often involves converting polar functional groups into less polar, more volatile derivatives.

Silylation for Gas Chromatography-Mass Spectrometry (GC-MS)

For this compound, the primary amino group imparts polarity, which can lead to poor peak shape and thermal instability during GC analysis. Silylation is a common derivatization technique to address this issue. It involves replacing the active hydrogen of the amino group with a non-polar trimethylsilyl (B98337) (TMS) group or a bulkier silyl (B83357) group like tert-butyldimethylsilyl (TBDMS). nih.govphenomenex.com This transformation increases the volatility and thermal stability of the analyte, making it more amenable to GC-MS analysis. nih.govphenomenex.com

A variety of silylating reagents are available, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most common. youtube.comresearchgate.net The choice of reagent and reaction conditions (e.g., temperature, reaction time, and use of a catalyst like trimethylchlorosilane (TMCS)) depends on the reactivity of the functional group and the desired stability of the derivative. greyhoundchrom.com The resulting silylated derivative of this compound would exhibit improved chromatographic behavior and provide characteristic mass spectral fragmentation patterns useful for its identification and quantification. nih.govomicsonline.org

| Silylating Reagent | Abbreviation | Target Functional Groups | Key Features | Reference |

|---|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH₂, -SH, amides | Volatile byproducts, powerful silyl donor. Often used with a catalyst (e.g., TMCS). | researchgate.net |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -COOH, -NH₂, -SH | Reported to be the most volatile silylating reagent. | youtube.com |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | -OH, -COOH, -NH₂, -SH | Forms stable TBDMS derivatives with characteristic mass spectra (M-57). | greyhoundchrom.com |

| N-Trimethylsilylimidazole | TMSI | -OH, -COOH | Highly reactive towards hydroxyl and carboxyl groups, but not amines. | phenomenex.com |

Introduction of Fluorescent or Chromogenic Labels for HPLC Detection

For compounds that lack a strong chromophore or fluorophore, chemical derivatization is a common strategy to enhance their detection by High-Performance Liquid Chromatography (HPLC). This compound possesses two primary functional groups amenable to derivatization: a primary aromatic amine and a butyl ester (which can be hydrolyzed to a carboxylic acid). The choice of derivatization reagent depends on the target functional group and the desired detection method (UV-Vis or fluorescence).

Derivatization of the Amino Group:

The primary amino group of this compound is a nucleophile and can react with various reagents to introduce a fluorescent or chromogenic tag.

Fluorescent Labeling: Reagents such as Dansyl chloride, 9-fluorenyl methyl chloroformate (FMOC-Cl), and ortho-phthaldialdehyde (OPA) are commonly used for derivatizing primary amines. creative-proteomics.com Dansyl chloride reacts with primary amines to form highly fluorescent sulfonamide derivatives. creative-proteomics.com FMOC-Cl also reacts with primary amines to produce stable, fluorescent derivatives. creative-proteomics.com OPA reacts rapidly with primary amines in the presence of a thiol to yield fluorescent isoindole derivatives. creative-proteomics.comdiva-portal.org Another approach involves using reagents like 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) and 2-(9-acridone)-acetic acid (AAA), which react with primary aromatic amines in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) (EDC) to form fluorescent derivatives. nih.govresearchgate.net

Chromogenic Labeling: 2,4-Dinitrofluorobenzene (DNFB) is a classic reagent that reacts with primary amines to form stable, UV-active derivatives. creative-proteomics.com

Derivatization of the Carboxyl Group (after hydrolysis):

The butyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be derivatized.

Fluorescent Labeling: A common strategy for derivatizing carboxylic acids involves their activation with a carbodiimide, such as EDC, followed by reaction with a fluorescent amine or hydrazine. nih.govnih.gov Fluorescent reagents containing an amine functional group, such as 4-bromo-N-methylbenzylamine (4-BNMA), can be used for this purpose. nih.gov Other fluorescent reagents for carboxylic acids include N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC) and 9-anthryldiazomethane (B78999) (ADAM). researchgate.netresearchgate.net

The following table summarizes some common derivatization reagents for the functional groups present in this compound:

| Functional Group | Derivatization Reagent | Detection Method |

| Primary Amine | Dansyl chloride | Fluorescence |

| Primary Amine | 9-Fluorenyl Methyl Chloroformate (FMOC-Cl) | Fluorescence, UV |

| Primary Amine | Ortho-phthaldialdehyde (OPA) | Fluorescence |

| Primary Amine | 2,4-Dinitrofluorobenzene (DNFB) | UV |

| Carboxylic Acid | 4-bromo-N-methylbenzylamine (4-BNMA) + EDC | Fluorescence |

| Carboxylic Acid | N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC) | Fluorescence |

| Carboxylic Acid | 9-Anthryldiazomethane (ADAM) | Fluorescence |

Bioconjugation and Radioconjugation Chemistry

Bioconjugation is the chemical strategy of linking two molecules, where at least one is a biomolecule, to create a new entity with combined functionalities. vectorlabs.com this compound can be conjugated to biomolecules such as proteins, peptides, or nucleic acids through its amino or carboxyl groups. chempep.com Radioconjugation involves the attachment of a radionuclide, which is crucial for applications in medical imaging and therapy.

Conjugation through Amino or Carboxyl Groups

The primary amino and the (hydrolyzed) carboxyl groups of this compound are the primary handles for bioconjugation.

Conjugation via the Amino Group:

The nucleophilic primary amine can be targeted by various electrophilic functional groups on a biomolecule or a linker attached to it. A common method is the formation of a stable amide bond by reacting the amine with an activated carboxylic acid on the biomolecule. vectorlabs.comnih.gov This activation is typically achieved using carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester. youtube.com

Conjugation via the Carboxyl Group:

Following hydrolysis of the butyl ester, the resulting carboxylic acid can be activated to react with primary amines (e.g., lysine (B10760008) residues) on a biomolecule. Similar to the amino group conjugation, carbodiimides like EDC are widely used to activate the carboxyl group, facilitating the formation of an amide bond with a nucleophilic amine on the target biomolecule. chempep.combiosyn.comcreative-biogene.com

The general scheme for these bioconjugation reactions is as follows:

| Reactive Group on this compound | Reactive Group on Biomolecule | Coupling Chemistry | Resulting Linkage |

| Primary Amine | Activated Carboxylic Acid (e.g., NHS ester) | Nucleophilic Acyl Substitution | Amide Bond |

| Carboxylic Acid (after hydrolysis) | Primary Amine | Carbodiimide-mediated (e.g., EDC) | Amide Bond |

Precursor Design for Radioiodination (e.g., Stannyl (B1234572) Precursors)

The iodine atom on this compound can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) in a process called radioiodination. This is often achieved through electrophilic or nucleophilic substitution reactions on a suitable precursor molecule. google.com

One of the most effective methods for radioiodination of aromatic compounds is iododestannylation. acs.org This method involves the synthesis of an organotin precursor, typically a trialkylstannyl derivative, where the iodine atom is replaced by a group like tributyltin (-Sn(Bu)₃). These trialkylstannanes are versatile precursors for radiohalogenation. nih.gov

The stannyl precursor of this compound can be synthesized via a palladium-catalyzed stannylation reaction of the corresponding aryl iodide or bromide. nih.govmdpi.com This precursor can then be reacted with a radioiodide source (e.g., Na¹²⁵I) in the presence of a mild oxidizing agent to afford the desired radioiodinated product with high specific activity. The reaction conditions are generally mild, making this method compatible with sensitive bioactive molecules. nih.gov

The use of stannyl precursors is preferred for radioiodination of complex molecules because it allows for facile separation of the radiohalogenated product from the metalated precursor. nih.gov Other precursors for radioiodination include organoboron compounds (e.g., boronic acids and their esters), which undergo iododeboronation. acs.orgacs.org

| Precursor Type | Functional Group | Radioiodination Method |

| Organotin | -Sn(Alkyl)₃ | Iododestannylation |

| Organoboron | -B(OH)₂ or -B(OR)₂ | Iododeboronation |

Applications in Advanced Organic Synthesis and Materials Science

Butyl 2-amino-5-iodobenzoate as a Synthon in Complex Molecule Synthesis

The strategic placement of reactive sites on the benzene (B151609) ring of this compound makes it an invaluable precursor for the synthesis of a variety of complex organic molecules. The interplay between the nucleophilic amino group, the electrophilic character of the iodinated carbon, and the modifiable ester functionality allows for a range of chemical transformations.

Precursor for Quinoxalinone and Quinazolinone Derivatives

Quinoxalinone and quinazolinone scaffolds are core structures in many biologically active compounds. While direct synthesis examples starting from this compound are not extensively documented in readily available literature, its structural similarity to 5-iodoanthranilic acid suggests its utility in established synthetic routes. For instance, the synthesis of quinazolin-4(3H)-ones can be achieved from 5-iodoanthranilic acid, indicating that its butyl ester derivative could undergo similar cyclization reactions.

The general synthesis of quinazolinones often involves the condensation of an anthranilic acid derivative with a suitable one-carbon synthon. The amino group of this compound can react with reagents like formamides, orthoesters, or isocyanates to form the pyrimidine (B1678525) ring of the quinazolinone system. The presence of the iodo group at the 5-position offers a handle for further functionalization of the resulting quinazolinone core through various cross-coupling reactions, thereby enabling the generation of diverse chemical libraries for drug discovery.

Similarly, the synthesis of quinoxalinones typically involves the condensation of an o-phenylenediamine (B120857) derivative with a 1,2-dicarbonyl compound. While this compound is not a diamine, it can be chemically modified to introduce a second amino group or a precursor functionality, which can then participate in the cyclization to form the quinoxalinone ring. The iodo-substituent remains a valuable site for post-synthetic modifications.

Building Block for Biologically Active Scaffolds (e.g., Dual Inhibitors)

A significant application of derivatives of 2-amino-5-iodobenzoic acid is in the synthesis of potent and selective inhibitors of biological targets. Notably, the closely related compound, methyl 2-amino-5-iodobenzoate, serves as a key starting material in the synthesis of 2,5-substituted benzoic acid dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1 nih.gov. This highlights the potential of this compound for the same purpose.

The synthetic strategy involves subjecting the 2-amino-5-iodobenzoate core to palladium-catalyzed cross-coupling reactions to introduce various substituents at the 5-position, followed by modification of the amino group nih.gov. The resulting library of compounds can then be screened for their inhibitory activity. The butyl ester group in this compound could potentially influence the pharmacokinetic properties of the final inhibitor molecules, such as their solubility and cell permeability.

| Starting Material | Target Proteins | Type of Inhibition | Reference |

| Methyl 2-amino-5-iodobenzoate | Mcl-1 and Bfl-1 | Dual Inhibitor | nih.gov |

Intermediate in Natural Product Synthesis

While specific examples of the direct use of this compound in the total synthesis of natural products are not prominently reported, its structural motifs are present in various natural alkaloids and other bioactive compounds. The anthranilate unit is a known precursor in the biosynthesis of numerous natural products. The iodo-substituent provides a reactive site for introducing complex fragments through modern synthetic methodologies, making it a potentially valuable, albeit currently underutilized, intermediate in the synthesis of natural product analogues or complex fragments of larger natural products.

Integration into Advanced Organic Materials

The functional groups present in this compound also lend themselves to the construction of advanced organic materials with tailored properties. The ability to undergo polymerization and to act as a ligand for metal centers opens up avenues for the creation of novel polymers and coordination materials.

Monomer for Polymer and Oligomer Design

The amino and iodo functionalities of this compound make it a suitable candidate as a monomer for the synthesis of novel polymers and oligomers. For instance, the amino group can participate in polycondensation reactions with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively.

Furthermore, the iodo group is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the synthesis of conjugated polymers where the this compound unit is incorporated into the polymer backbone. Such polymers could exhibit interesting photophysical or electronic properties, making them potentially useful in applications like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

| Polymerization Method | Potential Polymer Type | Potential Application |

| Polycondensation (via amino group) | Polyamides, Polyureas | High-performance plastics |

| Palladium-catalyzed cross-coupling (via iodo group) | Conjugated Polymers | Organic electronics |

Ligand Precursor for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The presence of both a carboxylic acid precursor (the butyl ester) and an amino group makes this compound an attractive building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. After hydrolysis of the butyl ester to the corresponding carboxylic acid, the resulting 2-amino-5-iodobenzoic acid can act as a multitopic ligand, coordinating to metal ions through both the carboxylate and the amino groups.

The iodo-substituent offers a unique opportunity for post-synthetic modification of the resulting MOF or coordination polymer. This allows for the introduction of additional functional groups within the pores of the material, which can be used to tune its properties for specific applications such as gas storage, catalysis, or sensing. The amino group itself can also serve as a basic site within the framework, influencing its adsorption properties.

| Material Type | Key Functional Groups for Coordination | Potential for Post-Synthetic Modification |

| Metal-Organic Frameworks (MOFs) | Carboxylate (after hydrolysis), Amino | Yes (via iodo group) |

| Coordination Polymers | Carboxylate (after hydrolysis), Amino | Yes (via iodo group) |

Components in Functional Dyes and Optoelectronic Materials

This compound serves as a versatile precursor in the synthesis of functional dyes, particularly azo dyes. The chemical architecture of this compound, featuring a primary aromatic amine, an iodo-substituent, and a butyl ester group, allows for its integration into complex chromophoric systems.

The primary amino group (-NH₂) on the benzene ring is the key functional group for the synthesis of azo dyes. Through a process known as diazotization, the amine is converted into a highly reactive diazonium salt. This salt can then be coupled with a variety of electron-rich aromatic compounds, such as phenols and anilines, to form the characteristic azo (-N=N-) linkage, which is the basis of the color in these dyes. unb.canih.gov The specific color of the resulting azo dye is influenced by the electronic nature of the substituents on both the diazonium salt precursor and the coupling component. The presence of the electron-withdrawing iodine atom at the 5-position and the ester group can modulate the electron density of the aromatic ring, thereby influencing the absorption spectrum of the final dye molecule. bloomtechz.combritannica.com

Aniline (B41778) and its derivatives are fundamental building blocks in the manufacturing of a wide array of synthetic dyes. bloomtechz.com The diazotization-coupling reaction is a cornerstone in the production of these colorants. bloomtechz.com For instance, the diazotization of an aniline derivative followed by coupling with a suitable aromatic compound is a standard method for producing azo dyes. unb.ca this compound, as a substituted aniline, fits directly into this synthetic paradigm.

In the realm of optoelectronic materials, substituted aromatic amines are recognized for their charge-transporting properties and are utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs). researchgate.netjmaterenvironsci.com These materials often form the hole-transporting layer (HTL) in an OLED device, facilitating the movement of positive charge carriers (holes) from the anode to the emissive layer. researchgate.netossila.com The efficiency and stability of OLEDs are critically dependent on the chemical structure and electronic properties of the materials used in these layers. jmaterenvironsci.comossila.com

While direct applications of this compound in commercial OLEDs are not extensively documented in publicly available literature, its structural motifs suggest potential utility. The aromatic amine core is a common feature in many hole-transporting materials. researchgate.net The presence of the iodo-substituent could be leveraged to introduce further functionalization through cross-coupling reactions, allowing for the synthesis of more complex, conjugated molecules with tailored electronic properties suitable for optoelectronic applications. youtube.com The butyl ester group can enhance the solubility of the molecule in organic solvents, which is a crucial factor for the solution-based processing of OLED devices.

| Property | Relevance to Functional Dyes | Relevance to Optoelectronic Materials |

| **Primary Aromatic Amine (-NH₂) ** | Essential for diazotization reaction to form diazonium salts, the key intermediate in azo dye synthesis. unb.ca | Core functional group in many hole-transporting materials for OLEDs. researchgate.net |

| Iodo-substituent (-I) | Can modulate the color of the resulting azo dye through its electronic effects. Provides a site for further chemical modification. | Can be used as a handle for cross-coupling reactions to build more complex conjugated systems for advanced materials. |

| Butyl Ester (-COOBu) | Influences the solubility and potentially the fastness properties of the final dye. | Enhances solubility in organic solvents, facilitating device fabrication through solution-processing techniques. |

Development of Chemical Probes for Research

The structural features of this compound make it an attractive scaffold for the development of chemical probes for various research applications in chemical biology and medicinal chemistry.

Probes for Protein-Protein Interaction Studies

Protein-protein interactions (PPIs) are fundamental to most biological processes, and their dysregulation is often implicated in disease. nih.gov Small molecules that can modulate PPIs are valuable tools for studying cellular signaling pathways and are promising starting points for drug discovery. nih.govescholarship.org The development of chemical probes to study these interactions is an active area of research.

The 2-aminobenzoic acid scaffold, of which this compound is a derivative, is considered a "privileged structure" in medicinal chemistry. This means that this core structure is capable of binding to multiple biological targets with high affinity. The benzodiazepine (B76468) scaffold, which can be synthesized from anthranilic acid derivatives, is another example of a privileged structure known to interact with various proteins. researchgate.net